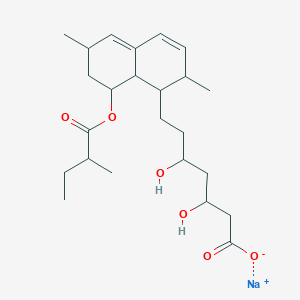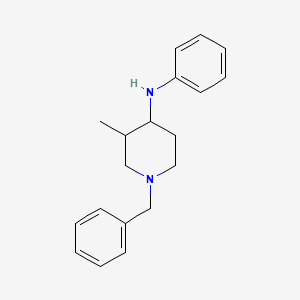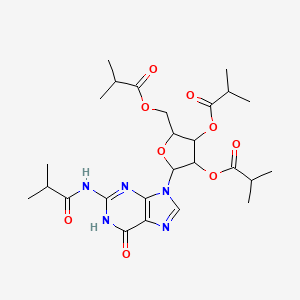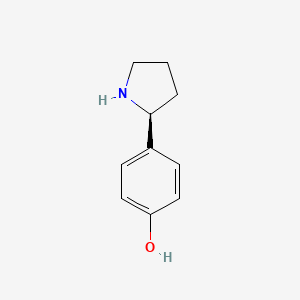
(S)-4-(Pyrrolidin-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Pyrrolidin-2-YL)phenol is a chiral compound that features a pyrrolidine ring attached to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-2-YL)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the use of chiral auxiliaries to ensure the desired stereochemistry. For example, the N-propionylated pyrrolidine derivative can be synthesized and used in stereoselective aldol reactions with benzaldehyde . The reaction conditions often involve the use of specific solvents, chelating agents, and temperature control to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Pyrrolidin-2-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form different derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Applications De Recherche Scientifique
(S)-4-(Pyrrolidin-2-YL)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-4-(Pyrrolidin-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes and receptors, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-4-(Pyrrolidin-2-YL)phenol include:
(S)-2-(Pyrrolidin-2-YL)propan-2-ol: Used as a chiral auxiliary in asymmetric synthesis.
Imidazo[1,2-a]pyridines: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a phenol group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2/t10-/m0/s1 |
Clé InChI |
NIVJZQZGIBLJNB-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC=C(C=C2)O |
SMILES canonique |
C1CC(NC1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


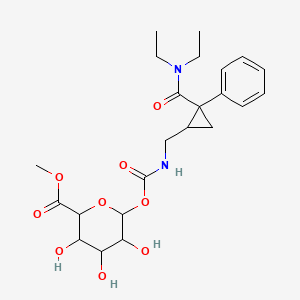
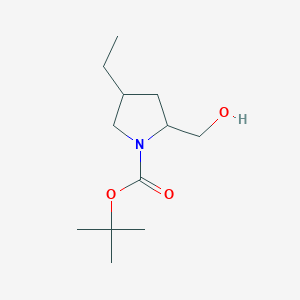
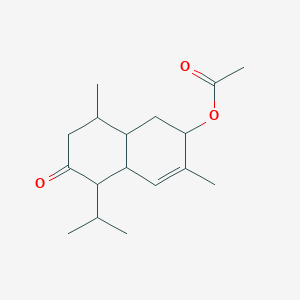
![7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12289701.png)
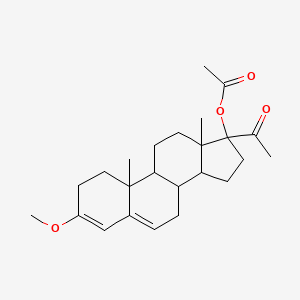

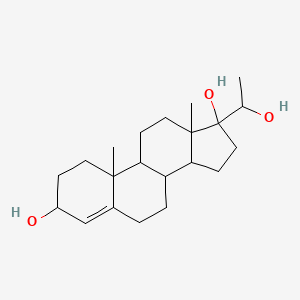
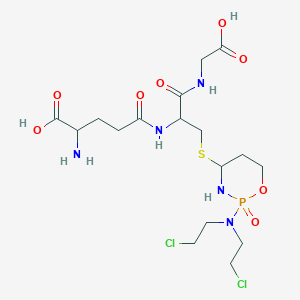
![[3aR-(3aalpha,4alpha,6aalpha)]-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-amine](/img/structure/B12289729.png)

